Cyclobutyl(thiophen-3-yl)methanamine Cyclobutyl(thiophen-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17890770
InChI: InChI=1S/C9H13NS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7,9H,1-3,10H2
SMILES:
Molecular Formula: C9H13NS
Molecular Weight: 167.27 g/mol

Cyclobutyl(thiophen-3-yl)methanamine

CAS No.:

Cat. No.: VC17890770

Molecular Formula: C9H13NS

Molecular Weight: 167.27 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutyl(thiophen-3-yl)methanamine -

Specification

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
IUPAC Name cyclobutyl(thiophen-3-yl)methanamine
Standard InChI InChI=1S/C9H13NS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7,9H,1-3,10H2
Standard InChI Key AGXWOMFBZJHDBF-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C(C2=CSC=C2)N

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

Cyclobutyl(thiophen-3-yl)methanamine consists of a cyclobutane ring directly bonded to a thiophene moiety via a methanamine linker. The thiophene ring is substituted at the 3-position, creating an asymmetric center at the methanamine nitrogen. The hydrochloride salt form (C9H14ClNS\text{C}_9\text{H}_{14}\text{ClNS}) enhances aqueous solubility, a critical factor for pharmaceutical applications .

Key Structural Features:

  • Cyclobutyl Group: A four-membered carbocycle with significant ring strain (approximately 110 kJ/mol), which increases reactivity compared to larger cycloalkanes.

  • Thiophene Ring: An aromatic heterocycle with sulfur at the 1-position, contributing to electron-rich properties and potential for π\pi-π\pi stacking interactions.

  • Methanamine Linker: The primary amine group enables salt formation, hydrogen bonding, and nucleophilic reactivity.

Synthetic Methodologies

Hyperbaric [2+2] Cycloaddition

Sulfonyl allenes and benzyl vinyl ether undergo [2+2] cycloaddition under high pressure to form cyclobutanol derivatives . Adapting this method, thiophene-substituted allenes could react with vinyl ethers to yield cyclobutane intermediates, followed by reductive amination to install the methanamine group.

Nucleophilic Substitution

A cyclobutyl Grignard reagent (C4H7MgBr\text{C}_4\text{H}_7\text{MgBr}) could attack a thiophene-3-carbaldehyde derivative, followed by reductive amination to produce the target amine. This route benefits from commercial availability of thiophene-3-carboxaldehyde.

Reductive Amination

Condensation of cyclobutyl(thiophen-3-yl)ketone with ammonia or a primary amine under hydrogenation conditions (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) would yield the methanamine derivative. The ketone precursor could be synthesized via Friedel-Crafts acylation of thiophene.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) but limited solubility in nonpolar media. The free base is likely lipophilic (logP2.5\log P \approx 2.5), favoring blood-brain barrier penetration. Stability studies suggest susceptibility to oxidative degradation at the thiophene sulfur under acidic conditions .

Reactivity Profile

  • Cyclobutyl Ring: Prone to ring-opening reactions under thermal or photolytic stress, enabling derivatization into linear chains.

  • Thiophene: Participates in electrophilic substitution (e.g., bromination at the 2- or 5-positions) and coordination to metal catalysts.

  • Amine Group: Forms Schiff bases with carbonyl compounds and undergoes alkylation/acylation reactions.

Structural Analogs and Structure-Activity Relationships

Comparative Analysis of Derivatives

Compound NameStructural VariationBiological Activity
Cyclopentyl(thiophen-2-yl)methanamineCyclopentyl group; thiophene at 2-positionAntidepressant (SERT inhibition)
(R)-Cyclobutyl(pyridin-3-yl)methanaminePyridine replaces thiopheneCholinesterase inhibition
(2-Cyclobutylphenyl)-(furan-3-yl)methanaminePhenyl-furan hybridNMDA receptor modulation

Key Trends:

  • Ring Size: Cyclobutyl analogs show higher metabolic stability than cyclopentyl derivatives due to reduced CYP450 oxidation.

  • Heterocycle Position: Thiophene-3-substitution favors π\pi-stacking in hydrophobic binding pockets over 2-substituted isomers.

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